N-({N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
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Overview
Description
N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a diethylamino group, a fluorobenzamide moiety, and a hydrazinecarbonyl linkage, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the condensation of 4-(diethylamino)benzaldehyde with hydrazinecarboxamide, followed by the reaction with 3-fluorobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide stands out due to the presence of the fluorobenzamide moiety, which imparts unique chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H23FN4O2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H23FN4O2/c1-3-25(4-2)18-10-8-15(9-11-18)13-23-24-19(26)14-22-20(27)16-6-5-7-17(21)12-16/h5-13H,3-4,14H2,1-2H3,(H,22,27)(H,24,26)/b23-13+ |
InChI Key |
RHZRDDIMQPUNGJ-YDZHTSKRSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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